molecular formula C21H31N3O B7572714 2-(2-bicyclo[2.2.1]heptanyl)-N-[1-(2-pyridin-4-ylethyl)piperidin-4-yl]acetamide

2-(2-bicyclo[2.2.1]heptanyl)-N-[1-(2-pyridin-4-ylethyl)piperidin-4-yl]acetamide

Cat. No. B7572714
M. Wt: 341.5 g/mol
InChI Key: BAFALZZCGSUYKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-bicyclo[2.2.1]heptanyl)-N-[1-(2-pyridin-4-ylethyl)piperidin-4-yl]acetamide, also known as Bicuculline, is a naturally occurring alkaloid that is commonly used in scientific research. It is a potent antagonist of the neurotransmitter gamma-aminobutyric acid (GABA) and has been used to study the role of GABA in various physiological and pathological conditions.

Mechanism of Action

2-(2-bicyclo[2.2.1]heptanyl)-N-[1-(2-pyridin-4-ylethyl)piperidin-4-yl]acetamide is a potent antagonist of the GABA receptor, which is a major inhibitory neurotransmitter in the brain. This compound binds to the GABA receptor and prevents the binding of GABA, which leads to the inhibition of GABAergic neurotransmission. This results in an increase in neuronal excitability and the development of seizures.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the induction of seizures, the modulation of synaptic plasticity, and the regulation of the activity of various ion channels. This compound has also been shown to have anxiogenic effects and to induce anxiety-like behaviors in animal models.

Advantages and Limitations for Lab Experiments

2-(2-bicyclo[2.2.1]heptanyl)-N-[1-(2-pyridin-4-ylethyl)piperidin-4-yl]acetamide has several advantages as a research tool, including its high potency, specificity, and selectivity for the GABA receptor. However, this compound also has some limitations, including its potential toxicity and the fact that it is not a selective antagonist for all GABA receptor subtypes.

Future Directions

There are several future directions for research on 2-(2-bicyclo[2.2.1]heptanyl)-N-[1-(2-pyridin-4-ylethyl)piperidin-4-yl]acetamide, including the study of its effects on the development of the nervous system, the investigation of its potential therapeutic uses, and the development of more selective GABA receptor antagonists. Additionally, the use of this compound in combination with other drugs or treatments may provide new insights into the mechanisms of various neurological disorders.

Synthesis Methods

2-(2-bicyclo[2.2.1]heptanyl)-N-[1-(2-pyridin-4-ylethyl)piperidin-4-yl]acetamide can be synthesized using various methods, including the extraction from natural sources, chemical synthesis, and semi-synthesis. The chemical synthesis of this compound involves the reaction of cyclopentadiene with maleic anhydride to form a Diels-Alder adduct, which is then converted to this compound using various chemical reactions.

Scientific Research Applications

2-(2-bicyclo[2.2.1]heptanyl)-N-[1-(2-pyridin-4-ylethyl)piperidin-4-yl]acetamide has been extensively used in scientific research to study the role of GABA in various physiological and pathological conditions. It has been used to study the mechanisms of epilepsy, anxiety, and addiction. This compound has also been used to study the role of GABA in the development of the nervous system.

properties

IUPAC Name

2-(2-bicyclo[2.2.1]heptanyl)-N-[1-(2-pyridin-4-ylethyl)piperidin-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31N3O/c25-21(15-19-14-17-1-2-18(19)13-17)23-20-6-11-24(12-7-20)10-5-16-3-8-22-9-4-16/h3-4,8-9,17-20H,1-2,5-7,10-15H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAFALZZCGSUYKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2CC(=O)NC3CCN(CC3)CCC4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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